tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate

Catalog No.
S12744571
CAS No.
M.F
C17H26N2O3
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)car...

Product Name

tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate

IUPAC Name

tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-9-10-19(12-15(14)20)11-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,18,21)

InChI Key

BZTXNBTZLOOGHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1O)CC2=CC=CC=C2

Tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate is a complex organic compound notable for its structural features, which include a piperidine ring, a benzyl group, and a tert-butyl carbamate moiety. This compound is often utilized in organic synthesis and pharmaceutical research due to its unique chemical properties that enable various applications in medicinal chemistry and enzyme studies.

The reactivity of tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate can be attributed to the presence of the carbamate functional group, which can undergo hydrolysis, transesterification, and nucleophilic substitution reactions. For example, when treated with strong acids or bases, the carbamate can be hydrolyzed to form the corresponding amine and alcohol. Additionally, this compound can act as a protecting group for amines in synthetic procedures, allowing selective reactions to occur at other functional groups.

Research indicates that tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate exhibits potential biological activity, particularly in the context of neurological research. Its structure allows it to interact with various enzymes and receptors, possibly modulating their activity. This makes it a valuable tool in studying enzyme mechanisms and protein interactions. Moreover, its applications extend to drug development, where it is investigated for therapeutic effects against neurological disorders.

The synthesis of tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate. This reaction is usually conducted in the presence of a base such as triethylamine and in an organic solvent like dichloromethane at low temperatures to maximize yield and purity. Other synthetic routes may also be explored depending on the desired purity and scale of production .

Common Synthetic Route:

  • Reactants: Piperidine derivative + Tert-butyl chloroformate
  • Catalyst: Triethylamine
  • Solvent: Dichloromethane
  • Conditions: Low temperature

Tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate finds numerous applications across different fields:

  • Organic Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Medicinal Chemistry: Investigated for potential therapeutic applications targeting neurological disorders.
  • Biological Research: Used to study enzyme mechanisms and protein interactions.
  • Pharmaceutical Industry: Functions as an intermediate in the synthesis of active pharmaceutical ingredients due to its stability and reactivity .

Studies on tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate have focused on its interactions with various molecular targets. The compound may bind to specific enzymes or receptors, potentially inhibiting their activity by occupying the active site or altering conformational states. Such interactions are crucial for understanding its mechanism of action and exploring its therapeutic potential.

Several compounds share structural similarities with tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate, but they differ in functional groups or ring structures:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl N-hydroxycarbamateLacks the benzyl groupSimpler structure
Tert-butyl N-(4-hydroxycyclohexyl)carbamateContains a cyclohexyl ringDifferent ring structure
Tert-butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)carbamateHydroxypiperidine instead of hydroxypiperidineVariation in ring position
Tert-butyl ((3R,4R)-1-benzyl-3-hydroxypiperidin-4-yl)carbamateStereochemical differencesDifferent stereochemistry

Uniqueness

Tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate is distinguished by its combination of a piperidine ring, benzyl group, and tert-butyl carbamate group. This unique structural configuration imparts specific chemical properties that enhance its utility in research and industrial applications compared to similar compounds .

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

306.19434270 g/mol

Monoisotopic Mass

306.19434270 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-09

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